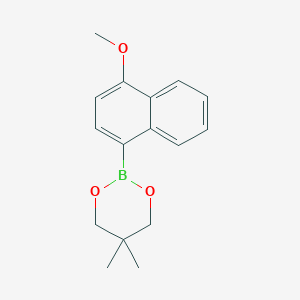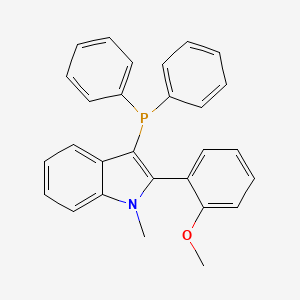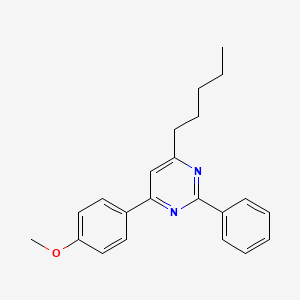
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine, also known as PMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is an important building block in organic synthesis, and has been used in a variety of research fields, including biochemistry, physiology, and pharmacology. PMPP has been used to study the biochemical and physiological effects of various compounds and drugs, and its advantages and limitations for laboratory experiments have been explored.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine has a wide range of applications in scientific research. It has been used in studies of the biochemical and physiological effects of various compounds and drugs, as well as in studies of enzyme inhibition and enzyme regulation. This compound has also been used to study the effects of environmental toxins on aquatic organisms and to study the mechanisms of action of various compounds and drugs.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine is not fully understood. However, it is believed that the compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions leading to the desired physiological effects. It is also believed that this compound may inhibit certain enzymes, which could lead to the desired effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can affect various metabolic pathways, including those involved in energy production, protein synthesis, and cell signaling. It has also been shown to affect the expression of certain genes and to alter the levels of certain hormones and neurotransmitters in the body. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also highly soluble in a variety of solvents, making it easy to work with in the lab. However, this compound also has some limitations. For example, it is toxic at high concentrations and can be difficult to purify.
Future Directions
There are several potential future directions for research on 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine. These include further studies of its biochemical and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, further research could be done to explore its potential use as an enzyme inhibitor or regulator, as well as its potential applications in environmental toxicology. Finally, further research could be done to improve the synthesis method of this compound and to improve its purification process.
Synthesis Methods
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylmagnesium bromide with 2-chloropentane, which produces an intermediate compound known as 2-phenyl-4-methoxy-6-pentylpyrimidine. This intermediate is then reacted with benzyl bromide in a nucleophilic substitution reaction to form this compound. The reaction is typically carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution.
properties
IUPAC Name |
4-(4-methoxyphenyl)-6-pentyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-3-4-6-11-19-16-21(17-12-14-20(25-2)15-13-17)24-22(23-19)18-9-7-5-8-10-18/h5,7-10,12-16H,3-4,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPNPXZOZXWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


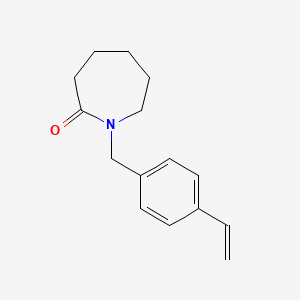
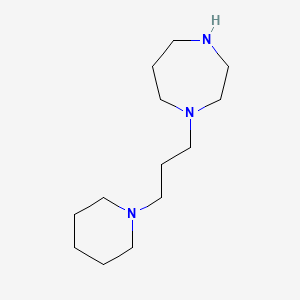

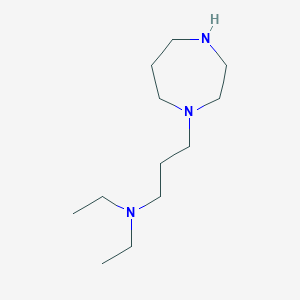
![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)

